Inulotriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

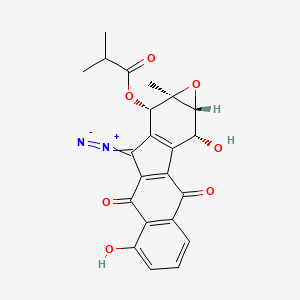

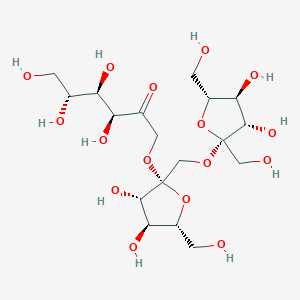

Inulotriose is an oligosaccharide composed of three fructose units linked by β-2,1-glycosidic bonds. It is a product of the enzymatic hydrolysis of inulin, a polysaccharide found in various plants such as chicory and Jerusalem artichoke.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inulotriose is primarily produced through the enzymatic hydrolysis of inulin using endoinulinase. The enzyme cleaves the internal β-2,1-glycosidic bonds of inulin, resulting in the formation of this compound along with other inulooligosaccharides .

Industrial Production Methods: Industrial production of this compound involves the cultivation of microorganisms such as Aspergillus niger, which produce inulinase enzymes. The process includes the extraction of inulin from plant sources, followed by enzymatic hydrolysis under controlled conditions of pH and temperature to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Inulotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by inulinase enzymes to produce fructose units.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to produce corresponding acids.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound

Major Products Formed:

Hydrolysis: Fructose

Oxidation: Corresponding acids

Glycosylation: Extended oligosaccharides

Scientific Research Applications

Inulotriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms of inulinase enzymes.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus.

Medicine: Explored for its potential in improving gut health, enhancing mineral absorption, and modulating immune responses.

Industry: Utilized in the production of functional foods, dietary supplements, and as a low-calorie sweetener .

Mechanism of Action

Inulotriose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This leads to the production of short-chain fatty acids, which have various health benefits, including improved gut barrier function, enhanced mineral absorption, and modulation of the immune system .

Comparison with Similar Compounds

Inulotetraose: Composed of four fructose units.

Inulopentaose: Composed of five fructose units.

Fructooligosaccharides: A group of oligosaccharides composed of short chains of fructose molecules.

Comparison: Inulotriose is unique due to its specific chain length and the resulting functional properties. Compared to inulotetraose and inulopentaose, this compound has a shorter chain length, which may influence its solubility, sweetness, and prebiotic efficacy. Fructooligosaccharides, on the other hand, encompass a broader range of oligosaccharides, including this compound, and are widely recognized for their prebiotic benefits .

Properties

CAS No. |

58208-59-6 |

|---|---|

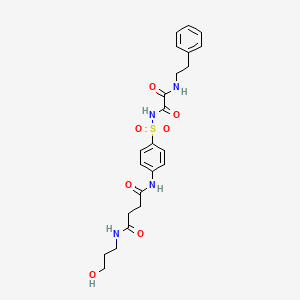

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1 |

InChI Key |

UVEIHXHNEIMXTD-VORSWSGSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.